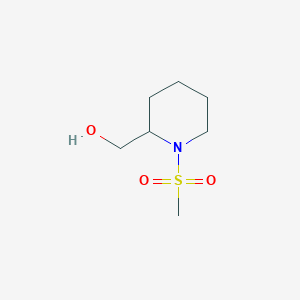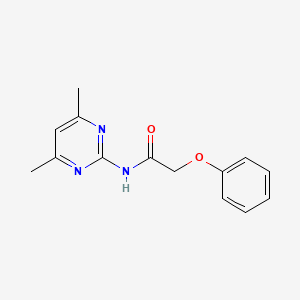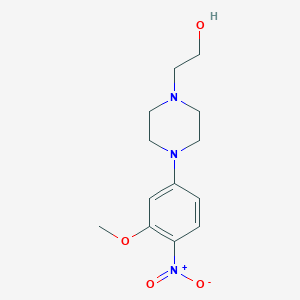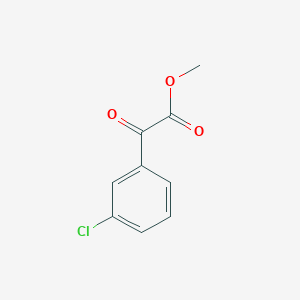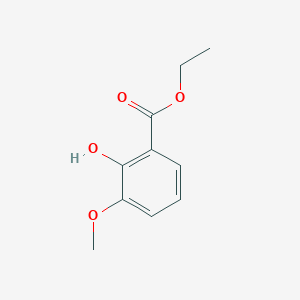
1-(3-Fluorophenyl)-3-phenylurea
Descripción general
Descripción
The compound “1-(3-Fluorophenyl)-3-phenylurea” is likely to be a urea derivative. Urea derivatives are known for their wide range of applications in medicinal chemistry due to their significant biological and pharmacological properties .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving aniline derivatives .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-(3-Fluorophenyl)-3-phenylurea and its derivatives have been the subject of various synthesis and structural analyses. These studies often involve the preparation of fluorobenzoyl and fluorophenylthiourea derivatives, examining their structural and conformational properties using techniques like X-ray diffraction, vibrational spectra, and theoretical calculations. For instance, Saeed et al. (2011) synthesized 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas and analyzed their structural properties, highlighting their almost planar carbonyl and thiourea groups with antiperiplanar conformation stabilized by intramolecular hydrogen bonding (Saeed et al., 2011).
Reactivity and Potential Anticancer Activity
The reactivity properties of these compounds, particularly those with anticancer activity, have been a focus of research. For example, Mary et al. (2021) conducted spectroscopic analysis and molecular dynamics (MD) simulations of 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT), indicating its potential as an inhibitor for new drug development. They explored local reactivity, interactivity with water, and compatibility with frequently used excipients (Mary et al., 2021).
Environmental Degradation
Research has also been conducted on the environmental degradation of phenylurea herbicides. Zhang et al. (2018) studied the degradation of phenylurea herbicides by a bacterial consortium, revealing the synergistic catabolism and functional complementary hydrolases of different bacterial strains, which could efficiently degrade these compounds (Zhang et al., 2018).
Acid Hydrolysis Studies
O'Connor and Barnett (1973) investigated the acid hydrolysis of 4-fluorophenylurea, providing insights into the chemical reactivity and stability of such compounds under varying acidic conditions (O'Connor & Barnett, 1973).
Synthesis and Characterization for Antimicrobial Activity
Furthermore, the synthesis and antimicrobial activity of new 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were investigated by Saeed et al. (2009), who synthesized a variety of these compounds and screened them for in vitro antibacterial and antifungal activities (Saeed et al., 2009).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as 3-fluoroamphetamine, act as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
Mode of Action
3-Fluoroamphetamine acts as a substrate-based releaser, with selectivity for dopamine over serotonin . This suggests that 1-(3-Fluorophenyl)-3-phenylurea might also interact with its targets to induce changes in neurotransmitter levels.
Biochemical Pathways
It’s worth noting that similar compounds, such as 3-fluoroamphetamine, have been associated with the dopamine and norepinephrine pathways .
Pharmacokinetics
Similar compounds like 3-fluoroamphetamine have been shown to have a relatively short half-life of 90 minutes .
Result of Action
Similar compounds like 3-fluoroamphetamine have been associated with increased release of dopamine and norepinephrine , which can lead to various physiological effects such as increased alertness, euphoria, and increased heart rate.
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEWHBHXLLTMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302460 | |
| Record name | N-(3-Fluorophenyl)-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
350-79-8 | |
| Record name | N-(3-Fluorophenyl)-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluorophenyl)-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




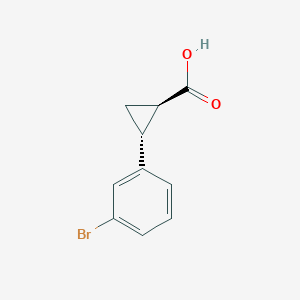
![4-Chloro-1-[7-(4-chloro-butyryl)-9H-fluoren-2-YL]-butan-1-one](/img/structure/B3131143.png)
